molecular formula C10H14ClN3O3S B11819416 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B11819416
M. Wt: 291.76 g/mol
InChI Key: NYEUYOFKOPCZEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-3-pyridinesulfonyl chloride with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C10H14ClN3O3S

Molecular Weight

291.76 g/mol

IUPAC Name

5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

InChI

InChI=1S/C10H14ClN3O3S/c1-13-2-4-14(5-3-13)10-8(11)6-12-7-9(10)18(15,16)17/h6-7H,2-5H2,1H3,(H,15,16,17)

InChI Key

NYEUYOFKOPCZEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Cl

Origin of Product

United States

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